![molecular formula C11H12Cl2N2 B3018485 [3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287345-66-6](/img/structure/B3018485.png)
[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,4-Dichlorophenyl)-1-bicyclo[111]pentanyl]hydrazine is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors.
Introduction of the 2,4-dichlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzene and an appropriate catalyst.
Hydrazine substitution: The final step involves the substitution of a hydrazine group onto the bicyclo[1.1.1]pentane core, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its hydrazine group can interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a promising compound for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its rigid bicyclo[1.1.1]pentane core imparts stability and strength to polymers and other materials.
Mecanismo De Acción
The mechanism of action of [3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]amine
- [3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- [3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]carboxylic acid
Uniqueness
What sets [3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine apart from similar compounds is its hydrazine group, which provides unique reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2/c12-7-1-2-8(9(13)3-7)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQXMNCUPOJLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/new.no-structure.jpg)
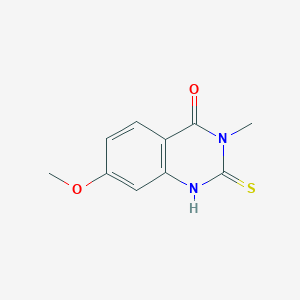
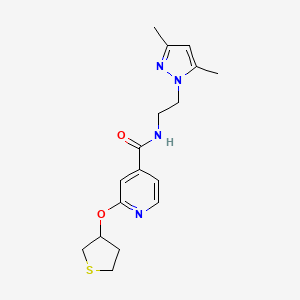

![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)
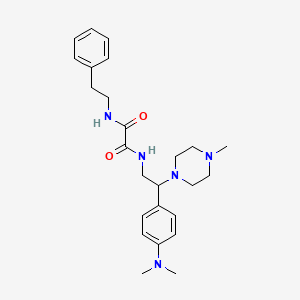
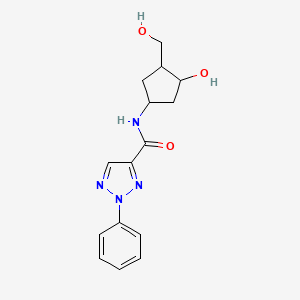
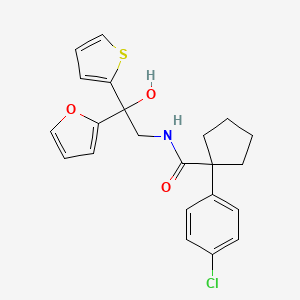
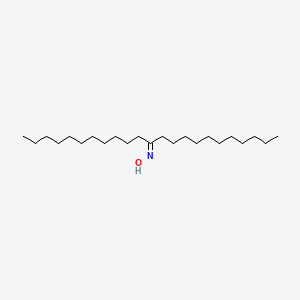
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3018418.png)
![methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B3018420.png)
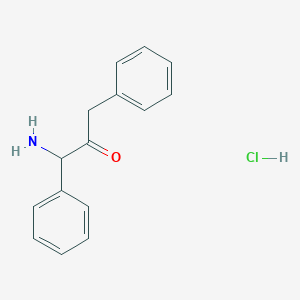
![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3018424.png)

